3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid
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Overview
Description
3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . This compound is characterized by the presence of a phenoxyphenyl group attached to a pentanoic acid backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through a reaction between 4-phenoxyaniline and a suitable acylating agent.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methyl-5-oxo-pentanoic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-oxo-5-(4-toluidino)pentanoic acid: Similar structure but with a toluidino group instead of a phenoxyphenyl group.
Levulinic acid: A simpler structure with a keto group and a carboxylic acid group.
Uniqueness
3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-methyl-5-oxo-5-(4-phenoxyanilino)pentanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-13(12-18(21)22)11-17(20)19-14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
WSAZUSZQDDRFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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